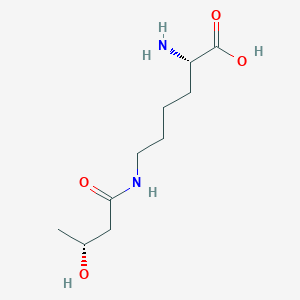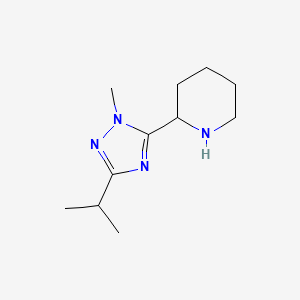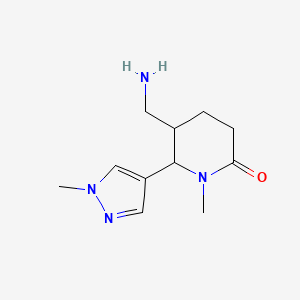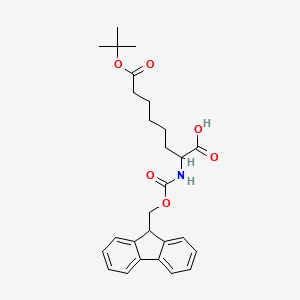
(S)-2-Amino-6-((R)-3-hydroxybutanamido)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-6-(®-3-hydroxybutanamido)hexanoic acid is a chiral amino acid derivative It is characterized by the presence of an amino group, a hydroxybutanamido group, and a hexanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-6-(®-3-hydroxybutanamido)hexanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate chiral starting materials, such as (S)-2-aminohexanoic acid and ®-3-hydroxybutanoic acid.
Coupling Reaction: The amino group of (S)-2-aminohexanoic acid is coupled with the carboxyl group of ®-3-hydroxybutanoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of (S)-2-Amino-6-(®-3-hydroxybutanamido)hexanoic acid may involve:
Enzymatic Synthesis: Utilizing enzymes such as lipases or proteases to catalyze the coupling reaction, which can offer higher selectivity and yield.
Fermentation: Employing microbial fermentation processes to produce the chiral starting materials, followed by chemical coupling.
Optimization: Continuous optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-substituted derivatives.
Aplicaciones Científicas De Investigación
(S)-2-Amino-6-(®-3-hydroxybutanamido)hexanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in protein structure and function, as well as its potential as a precursor for bioactive peptides.
Medicine: Investigated for its therapeutic potential in drug development, particularly in the design of enzyme inhibitors and receptor agonists.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-6-(®-3-hydroxybutanamido)hexanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence metabolic pathways by acting as a substrate or inhibitor, affecting processes such as signal transduction and gene expression.
Comparación Con Compuestos Similares
(S)-2-Aminohexanoic acid: Lacks the hydroxybutanamido group, making it less versatile in chemical reactions.
®-3-Hydroxybutanoic acid: Lacks the aminohexanoic acid backbone, limiting its applications in peptide synthesis.
Uniqueness: (S)-2-Amino-6-(®-3-hydroxybutanamido)hexanoic acid is unique due to its combination of functional groups, which allows for a wide range of chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C10H20N2O4 |
|---|---|
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
(2S)-2-amino-6-[[(3R)-3-hydroxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C10H20N2O4/c1-7(13)6-9(14)12-5-3-2-4-8(11)10(15)16/h7-8,13H,2-6,11H2,1H3,(H,12,14)(H,15,16)/t7-,8+/m1/s1 |
Clave InChI |
NFPICWYWQOLZEW-SFYZADRCSA-N |
SMILES isomérico |
C[C@H](CC(=O)NCCCC[C@@H](C(=O)O)N)O |
SMILES canónico |
CC(CC(=O)NCCCCC(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-[7a-methyl-1-[7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13642001.png)
![N-(4-(Phenanthren-3-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13642012.png)




![methyl 3-[8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridin-3-yl]prop-2-enoate](/img/structure/B13642052.png)
![7-Ethyl-2-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13642054.png)





![1-(Benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene](/img/structure/B13642082.png)
